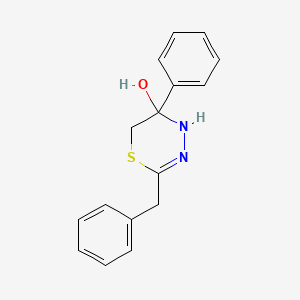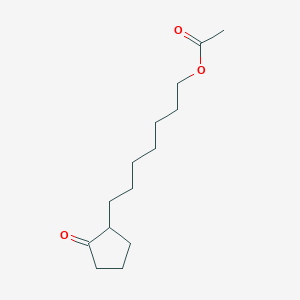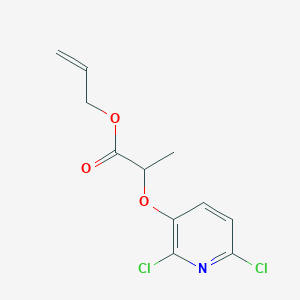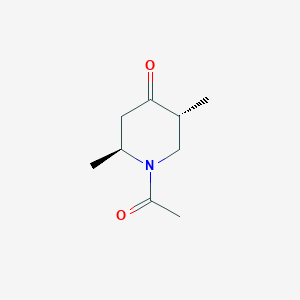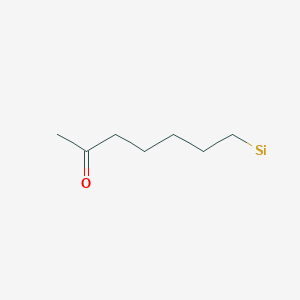
CID 78065236
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier CID 78065236 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure and has been the subject of numerous studies aimed at understanding its behavior, synthesis, and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78065236 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact details of the synthetic route can vary depending on the desired form of the compound and the specific application for which it is being prepared.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demands of various applications. This involves optimizing the reaction conditions to maximize yield and minimize the production of unwanted by-products. The industrial production process may also involve additional steps such as purification and crystallization to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78065236 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents such as acids, bases, and oxidizing or reducing agents.
Common Reagents and Conditions: The reactions involving this compound often require the use of specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and may include a range of different chemical entities that are of interest for various applications.
Wissenschaftliche Forschungsanwendungen
CID 78065236 has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it has potential applications as a therapeutic agent for the treatment of various diseases. In industry, it is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of CID 78065236 involves its interaction with specific molecular targets and pathways within a biological system. This interaction can lead to a range of effects, depending on the specific application and the context in which the compound is used. The exact details of the mechanism of action can vary and are the subject of ongoing research.
Eigenschaften
Molekularformel |
C7H13OSi |
|---|---|
Molekulargewicht |
141.26 g/mol |
InChI |
InChI=1S/C7H13OSi/c1-7(8)5-3-2-4-6-9/h2-6H2,1H3 |
InChI-Schlüssel |
GYRUILATMMFPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCCC[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-N'-phenylurea](/img/structure/B14512449.png)
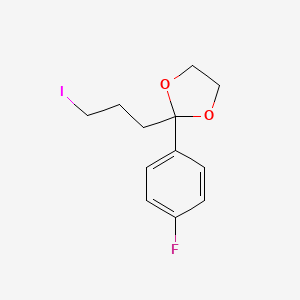
![3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512463.png)

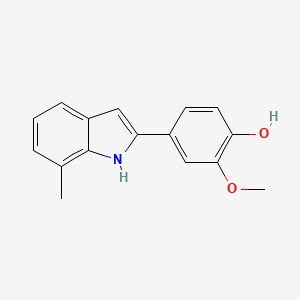
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)

![2,3,4-Tribromo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512496.png)
![2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate](/img/structure/B14512497.png)
